molecular formula C20H28N2O2 B2801793 N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide CAS No. 1798760-00-5

N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide

Cat. No. B2801793
CAS RN: 1798760-00-5
M. Wt: 328.456
InChI Key: JIVVVSCIUNCJCS-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide (referred to as Compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Compound X has been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cancer growth and survival.
Biochemical and Physiological Effects:
Compound X has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Additionally, Compound X has been found to reduce pain sensitivity in animal models. Compound X has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer treatment. Furthermore, Compound X has been found to enhance cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its potential to exhibit significant anti-inflammatory, analgesic, and anti-cancer effects. Additionally, Compound X has been found to enhance cognitive function, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using Compound X in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving Compound X. One potential direction is to further investigate its mechanism of action, as this may provide insight into its potential applications in various fields. Additionally, further research is needed to determine the optimal dosage and administration method for Compound X in vivo. Furthermore, future research may focus on developing more water-soluble derivatives of Compound X to improve its bioavailability. Finally, additional studies are needed to assess the long-term safety and efficacy of Compound X in animal models and humans.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form 4-tert-butyl-1-cyanocyclohexanol. This intermediate is then treated with thionyl chloride to form 4-tert-butyl-1-cyanocyclohexene. The final step involves the reaction of 4-tert-butyl-1-cyanocyclohexene with 4-methoxy-2-methylbenzoyl chloride to form Compound X.

Scientific Research Applications

Compound X has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Compound X has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, Compound X has been studied for its potential use in the treatment of neurological disorders, as it has been found to enhance cognitive function in animal models.

properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14-12-16(24-5)6-7-17(14)18(23)22-20(13-21)10-8-15(9-11-20)19(2,3)4/h6-7,12,15H,8-11H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVVVSCIUNCJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1-cyanocyclohexyl)-4-methoxy-2-methylbenzamide

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